3'-氟-3'-脱氧腺苷

描述

3'-Fluoro-3'-deoxyadenosine is a nucleoside analogue that has been synthesized and evaluated for its antiviral properties. It has shown broad-spectrum antiviral activity against a range of viruses, including DNA viruses, single-stranded (+) RNA viruses, and double-stranded RNA viruses. Notably, its antiviral activity spectrum differs from adenosine analogues that inhibit S-adenosylhomocysteine hydrolase, and it has also demonstrated effectiveness in vivo .

Synthesis Analysis

The synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of 2',5'-di-O-tritylated nucleoside analogues with diethylaminosulfur trifluoride, followed by deprotection. This method has been used to obtain various 3'-fluorinated ribonucleosides, including 3'-fluoro-3'-deoxyadenosine . Another approach starts from adenosine, using a protected intermediate by triflate activation and nucleophilic displacement with sodium acetate, followed by treatment with diethylaminosulphur trifluoride to achieve inversion of configuration at the 3'-position .

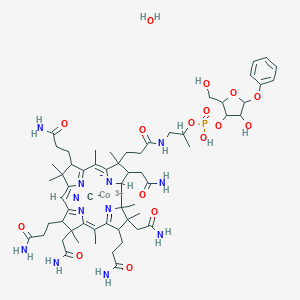

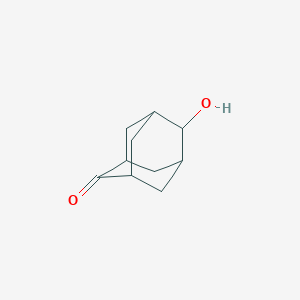

Molecular Structure Analysis

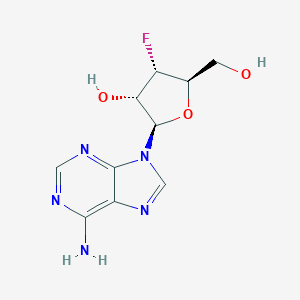

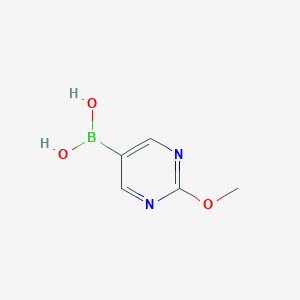

The molecular structure of 3'-fluoro-3'-deoxyadenosine is similar to that of adenosine but with a fluorine atom replacing the hydroxyl group at the 3' position of the sugar moiety. This modification can significantly affect the conformation and stacking interactions of the nucleoside. For instance, dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have been shown to adopt a stacked conformation with a geometry similar to that of adenosine dimers but with a greater extent of base-base overlapping .

Chemical Reactions Analysis

The presence of the fluorine atom in 3'-fluoro-3'-deoxyadenosine can influence its chemical reactivity. Fluorine is a highly electronegative atom, which can affect the electron distribution in the molecule and thus its interaction with enzymes and other biological molecules. The synthesis of related compounds, such as 5'-fluoro-5'-deoxyadenosine, has been reported to be challenging due to the instability of synthetic intermediates, highlighting the unique reactivity of fluorinated nucleosides .

Physical and Chemical Properties Analysis

Fluorinated nucleosides like 3'-fluoro-3'-deoxyadenosine often exhibit unique physical and chemical properties compared to their non-fluorinated counterparts. For example, the introduction of fluorine can increase the thermal stability of nucleic acid duplexes. The synthesis and characterization of dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have provided insights into the effects of fluorine substitution on nucleotide conformation and stability . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine from adenosine has been improved to provide better yields, indicating advancements in the understanding and manipulation of its physical and chemical properties .

科学研究应用

-

Fluorescent Purine Nucleosides

- Field : Molecular Biology

- Application : Fluorescent nucleosides have been used in diverse fields as powerful reporter molecules for investigating structures, functions, and interactions of DNA and RNA .

- Methods : The design strategy of various fluorescent nucleosides, particularly purine derivatives, are described together with their photophysical characteristics .

- Results : The introduction of such fluorescent molecules into targeted biomolecules provides valuable information on the structure, location, and function, as well as on the mode of molecular interactions .

-

Enzymatic Synthesis of Fluorinated Compounds

- Field : Applied Microbiology and Biotechnology

- Application : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

- Methods : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

-

Antiviral Activity

- Field : Virology

- Application : “3’-Fluoro-3’-deoxyadenosine” has been found to be active against a broad range of viruses, including both DNA viruses (like pox and vaccinia), single-stranded (+) RNA viruses (like picorna, polio, Coxsackie B, toga, sindbis, Semliki Forest), and double-stranded RNA viruses (like reo) .

- Methods : The compound is introduced into the viral genome during replication, where it can interfere with the process .

- Results : The antiviral activity spectrum of “3’-Fluoro-3’-deoxyadenosine” clearly differed from those adenosine analogs known as inhibitors of S-adenosylhomocysteine hydrolase .

-

COVID-19 Treatment

- Field : Medical Research

- Application : Cordycepin (3’-deoxyadenosine), a known natural adenosine analogue of fungal origin, which could also be synthetically produced, has been suggested for repurposing against COVID-19 .

- Methods : Some new studies predicted the possible inhibitory affinities of cordycepin against the principal SARS-CoV-2 protein targets based on the computational approach .

- Results : Cordycepin is able to potently inhibit the multiplication of the new resistant strains of SARS-CoV-2 with a very minute in vitro anti-SARS-CoV-2 EC 50 of about 2 μM, edging over both remdesivir and its active metabolite GS-441524 .

-

DNA Damage and Repair

- Field : Molecular Biology

- Application : Deoxyadenosine analogs have been studied for their role in DNA damage and repair . These studies can help understand the mechanisms of DNA damage and how cells respond to such damage .

- Methods : The research involves inducing DNA damage using various methods and studying the response of cells. This includes studying the mutagenicities of products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate .

- Results : These studies have helped in understanding the mechanisms of DNA repair and the role of different enzymes in this process .

-

Anticancer Activity

- Field : Oncology

- Application : Some 3’-fluorinated purine nucleosides have shown potent tumor cell growth inhibition activity at sub- or low micromolar concentration . These compounds could potentially be used as anticancer drugs .

- Methods : The research involves synthesizing various 3’-fluorinated purine nucleosides and testing their activity against different tumor cell lines .

- Results : Some of these compounds have shown promising results, displaying potent tumor cell growth inhibition activity .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226033 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-3'-deoxyadenosine | |

CAS RN |

75059-22-2 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)

![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)